molecular formula C16H13N3O2 B2685383 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide CAS No. 946340-01-8

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

Cat. No.: B2685383
CAS No.: 946340-01-8
M. Wt: 279.299
InChI Key: FDFPVUPQOPQTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Substitution with 3-Methyl-2-Pyridinyl Group: The final step involves the substitution of the quinoline derivative with 3-methyl-2-pyridinyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and pyridinyl derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of the quinoline core with the 3-methyl-2-pyridinyl group and carboxamide functionality makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

1,4-Dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide, a compound belonging to the quinolinecarboxamide class, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a dihydro structure and a pyridine substituent. Its chemical formula is C13H12N2O2, and it exhibits both lipophilic and hydrophilic characteristics, which influence its biological interactions.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL .
    • A comparative study of related compounds indicated that modifications in the quinoline structure could enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that merits further exploration .
  • Anticancer Properties :
    • Research has indicated that the compound may possess anticancer activity. In cell line studies, it inhibited the proliferation of several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
    • Notably, derivatives of this compound have been synthesized and tested for improved potency against resistant cancer cell lines, showcasing the potential for therapeutic development .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .
    • The modulation of signaling pathways such as NF-kB has been implicated in its anti-inflammatory activity, warranting further investigation into its mechanisms .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It is hypothesized that it can modulate receptors involved in inflammatory responses, although specific receptor interactions remain to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against Staphylococcus aureus. The results highlighted that modifications to the nitrogen group significantly enhanced antibacterial activity, with one derivative showing an MIC of 0.22 μg/mL .
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 μM after 48 hours .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.5 - 2 μg/mL
AnticancerMCF-7 (breast cancer)15 μM
Anti-inflammatoryCytokine productionReduction noted

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-5-4-8-17-15(10)19-16(21)12-9-18-13-7-3-2-6-11(13)14(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFPVUPQOPQTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.